molecular formula C10H14N2O B3228954 3-(dimethylamino)-N-methylbenzamide CAS No. 127201-42-7

3-(dimethylamino)-N-methylbenzamide

Cat. No. B3228954
CAS RN: 127201-42-7
M. Wt: 178.23 g/mol
InChI Key: WGQJWLOSLGAFHD-UHFFFAOYSA-N
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Description

3-(dimethylamino)-N-methylbenzamide is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group . They are used in a wide range of applications from pharmaceuticals to plastics .

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-methylbenzamide is not fully understood, but it is believed to interact with biological membranes through hydrophobic and electrostatic interactions. This compound has been shown to bind to phospholipid bilayers and alter their fluidity, which can affect various cellular processes. This compound has also been shown to interact with proteins and alter their conformation, which can affect their function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to interact with ion channels and alter their activity, which can affect cellular signaling and neurotransmission. This compound has also been shown to affect the activity of enzymes and alter their function. This compound has been shown to have anti-inflammatory properties and has been studied for its potential use in treating various inflammatory diseases.

Advantages and Limitations for Lab Experiments

3-(dimethylamino)-N-methylbenzamide has several advantages for lab experiments. This compound is a relatively stable compound that can be easily synthesized in a laboratory setting. This compound has unique fluorescence properties that make it a useful tool for studying various biological processes. This compound is also relatively non-toxic, making it safe for use in lab experiments.
However, there are also some limitations to using this compound in lab experiments. This compound has limited solubility in water, which can make it difficult to use in aqueous solutions. This compound can also interact with other compounds in biological samples, which can affect its fluorescence properties and make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 3-(dimethylamino)-N-methylbenzamide. One area of research is in the development of new fluorescent probes based on this compound. Researchers are exploring ways to modify the structure of this compound to improve its fluorescence properties and make it more useful for studying biological processes.
Another area of research is in the development of new applications for this compound. Researchers are exploring ways to use this compound in drug discovery and development, as well as in the diagnosis and treatment of various diseases.
Conclusion
This compound is a versatile compound that has been extensively studied for its various applications in scientific research. This compound has unique fluorescence properties that make it a useful tool for studying protein-ligand interactions, membrane fluidity, and other biological processes. This compound has several advantages for lab experiments, but there are also some limitations to using this compound in lab experiments. There are several future directions for research on this compound, including the development of new fluorescent probes and new applications for this compound in drug discovery and development.

Scientific Research Applications

3-(dimethylamino)-N-methylbenzamide has been extensively studied for its various applications in scientific research. One of the most significant applications of this compound is in the field of fluorescence spectroscopy. This compound has unique fluorescence properties that make it a useful tool for studying protein-ligand interactions, membrane fluidity, and other biological processes. This compound has also been used as a probe for studying the structure and function of biological membranes.

properties

IUPAC Name

3-(dimethylamino)-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-11-10(13)8-5-4-6-9(7-8)12(2)3/h4-7H,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQJWLOSLGAFHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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